methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
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Overview
Description
methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate core, a piperazine ring, and a methylphenoxy group. Its molecular formula is C23H28N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-(4-methylphenoxy)acetyl]amino]benzoate
- Methyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate
- Methyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate
Uniqueness
methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-16-4-7-18(8-5-16)29-15-21(26)23-19-14-17(22(27)28-3)6-9-20(19)25-12-10-24(2)11-13-25/h4-9,14H,10-13,15H2,1-3H3,(H,23,26) |
InChI Key |
AYOHEJLRHFBCLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Origin of Product |
United States |
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